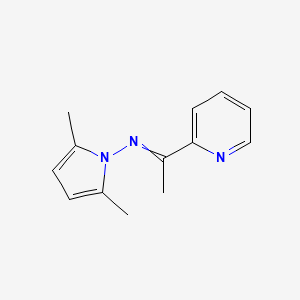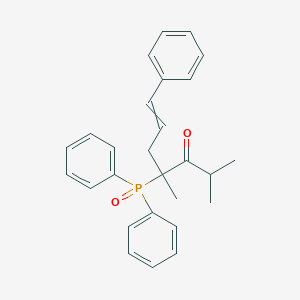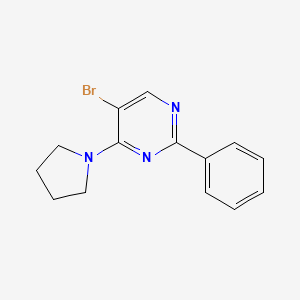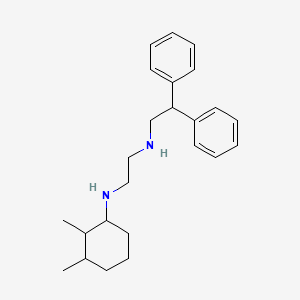
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan is a peptide composed of five tryptophan residues. Tryptophan is an essential aromatic amino acid required for protein synthesis in humans and animals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial hosts such as Escherichia coli, followed by purification .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan can undergo various chemical reactions, including:
Reduction: Reducing agents such as sodium borohydride can reduce certain functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the tryptophan residues.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the peptide .
Major Products
The major products formed from these reactions include oxidized tryptophan derivatives, reduced peptides, and substituted tryptophan residues .
Applications De Recherche Scientifique
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan has several scientific research applications:
Mécanisme D'action
The mechanism of action of L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity. The pathways involved include signal transduction cascades and metabolic pathways that are modulated by the presence of tryptophan residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tryptophan-containing peptides such as:
- L-Tryptophyl-L-tryptophan
- L-Tryptophyl-L-tryptophyl-L-tryptophan
- L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan
Uniqueness
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan is unique due to its extended sequence of tryptophan residues, which can confer distinct biochemical properties and interactions compared to shorter peptides .
Propriétés
Numéro CAS |
564474-54-0 |
|---|---|
Formule moléculaire |
C55H52N10O6 |
Poids moléculaire |
949.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C55H52N10O6/c56-41(21-31-26-57-42-16-6-1-11-36(31)42)51(66)62-47(22-32-27-58-43-17-7-2-12-37(32)43)52(67)63-48(23-33-28-59-44-18-8-3-13-38(33)44)53(68)64-49(24-34-29-60-45-19-9-4-14-39(34)45)54(69)65-50(55(70)71)25-35-30-61-46-20-10-5-15-40(35)46/h1-20,26-30,41,47-50,57-61H,21-25,56H2,(H,62,66)(H,63,67)(H,64,68)(H,65,69)(H,70,71)/t41-,47-,48-,49-,50-/m0/s1 |
Clé InChI |
FAWGHWHAJVUSNS-SHQHHQQKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)

![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)

![Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14216912.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)


![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-](/img/structure/B14216932.png)

![[(3S,7S,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate](/img/structure/B14216941.png)
![6-Chloro-3-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14216949.png)


